1-(4-Aminopyridin-3-yl)ethanone
Overview
Description
1-(4-Aminopyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysics and Solvent Interaction
- Photophysical Properties: 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) exhibits significant photophysical properties. A study highlighted a large edge-excitation red-shift of ABE's fluorescence in a rigid ethanol medium, interpreted as a consequence of microscopic solvent heterogeneity (Ghoneim, 2001).
Synthesis and Chemical Transformations
- Synthesis of Hydrazones: Hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives leads to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. The structure of this hydrazone was confirmed through independent synthesis and spectral comparison (Smolyar, 2010).
- Antimicrobial Activity: 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized using 4-chlorophenol, demonstrated notable antimicrobial activity against various bacteria (Wanjari, 2020).
- Synthesis of Novel Compounds: Compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and characterized, showcasing potential for biological applications (Govindhan et al., 2017).
Luminescent Properties
- Luminescent Complexes: Amino-alkenone type ligands, such as 1-[2-(6-methylpyridin-2-ylamino)-5,6-dihydro-4H-pyran-3-yl]ethanone, were used to create luminescent complexes with terbium and europium. These complexes displayed unique luminescent properties, especially under UV light (Xu et al., 2010).
Fluorescent Chemosensors
- Detection of Ions and Acids: A dimethylfuran tethered 2-aminopyridine-3-carbonitrile, synthesized from 1-(2,5-dimethylfuran-3-yl)ethan-1-one, was discovered as a fluorescent chemosensor for Fe3+ ions and picric acid. This demonstrates its application in sensitive detection at the nanomolar level (Shylaja et al., 2020).
Antiviral Activity
- Antiviral Heterocyclic Compounds: 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was synthesized and used as a base for creating compounds with antiviral properties. These compounds showed potential efficacy against HSV1 and HAV-MBB viruses (Attaby et al., 2006).
Safety and Hazards
Future Directions
The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore their wide potential . The efficient procedure for synthesizing different types of aminopyridine derivatives and their coordination site with metals are being studied . The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a significant future direction .
Properties
IUPAC Name |
1-(4-aminopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZQHSHTLWCFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304670 | |
Record name | 1-(4-Amino-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-43-3 | |
Record name | 1-(4-Amino-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53277-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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